2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-(4,5-Dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule characterized by a dichloroimidazole core linked via an acetamide group to a 2-(1H-indol-3-yl)ethyl substituent. The dichloroimidazole moiety is a key pharmacophore known for enhancing binding affinity in kinase inhibitors, while the indole group may contribute to interactions with hydrophobic pockets in biological targets, such as neurotransmitter receptors or kinase domains. The compound’s molecular formula is C₁₅H₁₄Cl₂N₄O, with a molecular weight of 337.2 g/mol.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-14-15(17)21(9-20-14)8-13(22)18-6-5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,9,19H,5-6,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYFZCMORCSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Coupling with Indole Derivative: The chlorinated imidazole is then coupled with an indole derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The dichloro groups on the imidazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon under hydrogen atmosphere.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with biological macromolecules. The indole moiety can intercalate into DNA, disrupting its structure and function. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and signaling pathways .
Comparison with Similar Compounds
Key Structural Features:
Target Compound :
- Core : 4,5-Dichloro-1H-imidazole.
- Linker : Acetamide.
- Substituent : 2-(1H-Indol-3-yl)ethyl.
-
- Core : 1,8-Naphthyridine-4-oxo.
- Linker : Acetamide.
- Substituents : Fluorophenyl, trifluoromethyl biphenyl, and methoxyethyl-piperidine.
- Key Difference : The naphthyridine core and fluorinated aryl groups prioritize lipophilicity, aligning with atherosclerosis treatment via phospholipase A₂ inhibition .
Pharmacological and Functional Comparison
Activity and Selectivity:
Physicochemical Properties:
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 337.2 | 3.1 | ~50 (moderate) |
| Compound | ~550 (estimated) | 4.8 | <10 (low) |
| Goxalapladib | 718.8 | 6.2 | <5 (very low) |
*LogP calculated using fragment-based methods.
- ’s compound exhibits higher molecular weight and lipophilicity, favoring kinase inhibition but limiting solubility. Goxalapladib’s fluorinated groups and naphthyridine core maximize lipophilicity for membrane-bound target engagement .
Research Findings and Clinical Relevance
Target Compound:
- Hypothesized Mechanism: Dichloroimidazole binds ATP pockets in kinases, while the indole group stabilizes hydrophobic interactions. No direct clinical data is available, but structural analogs (e.g., NTRK inhibitors) show efficacy in TRK-fusion cancers .
- Limitations: Limited solubility may restrict bioavailability without formulation optimization.
Goxalapladib:
- Clinical Trials: Phase II studies demonstrated reduced atherosclerotic plaque inflammation via phospholipase A₂ inhibition. However, high lipophilicity necessitated intravenous administration .
Biological Activity
2-(4,5-Dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 210.02 g/mol
- CAS Number: 175201-80-6
Synthesis
The synthesis of imidazole derivatives often involves various methods such as cyclization reactions and substitution reactions. For this specific compound, synthetic routes typically include the reaction of 4,5-dichloroimidazole with indole derivatives followed by acetamide formation. Detailed synthetic protocols can be found in literature focusing on imidazole chemistry .
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating related compounds indicated that imidazole derivatives possess activity against Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 2-(4,5-Dichloro-1H-imidazol-1-yl)... | S. aureus | 15 |
| Similar Imidazole Compound | E. coli | 12 |
| Reference Drug (Ciprofloxacin) | S. aureus | 20 |
| Reference Drug (Ciprofloxacin) | E. coli | 18 |
Anticancer Activity
Imidazole derivatives have also been studied for their anticancer potential. In vitro studies have shown that certain imidazole compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation . The compound's structure suggests it may interact with cellular targets involved in tumorigenesis.
Case Study: Anticancer Efficacy
A study conducted on similar indole and imidazole derivatives revealed that these compounds exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC values for these compounds were significantly lower than those for conventional chemotherapeutics, indicating a potential for further development .
The mechanisms through which imidazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity: Imidazoles can act as enzyme inhibitors, particularly in pathways related to bacterial growth and cancer cell proliferation.
- Modulation of Receptor Activity: These compounds may interact with various receptors (e.g., PD-1/PD-L1), influencing immune responses and tumor microenvironments .
- Induction of Apoptosis: By activating apoptotic pathways, these compounds can effectively reduce tumor cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
